molecular formula C6H11NO2 B2785068 (R)-Amino-cyclopropyl-acetic acid methyl ester CAS No. 700342-85-4

(R)-Amino-cyclopropyl-acetic acid methyl ester

Cat. No.: B2785068
CAS No.: 700342-85-4
M. Wt: 129.159
InChI Key: NZIFONPEUDXXJV-RXMQYKEDSA-N
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Description

Historical Development of Cyclopropane-Containing Amino Acids

The pharmaceutical potential of cyclopropane derivatives was first recognized in the 1930s when unsubstituted cyclopropane served as a general anesthetic. However, the integration of cyclopropane rings into amino acid frameworks emerged later, driven by the need to stabilize peptide conformations. Early synthetic approaches relied on transition metal-catalyzed cyclopropanation of dehydroamino acids, though these methods often suffered from poor stereocontrol.

A pivotal advancement came through malonate-based bisalkylation strategies, exemplified by Pirrung and co-workers' development of stereoselective lactone intermediates. This methodology enabled gram-scale production of cyclopropane amino acid precursors while avoiding neurotoxic reagents. Parallel developments in biosynthesis revealed nature's solutions through enzymes like PazB, which catalyzes cyclopropane formation via pyridoxal-5’-phosphate-dependent elimination in Pseudomonas azotoformans. These complementary synthetic and biosynthetic approaches laid the foundation for modern studies of (R)-amino-cyclopropyl-acetic acid methyl ester and related compounds.

Significance in Scientific Research

The methyl ester derivative of (R)-amino-cyclopropyl-acetic acid serves three primary roles in contemporary research:

  • Conformational Restriction : The cyclopropane ring imposes ~120° angle strain, freezing side-chain rotamers to enhance receptor binding specificity. This property has been exploited in hepatitis C protease inhibitors like Grazoprevir, where cyclopropane-containing residues improve target engagement.
  • Metabolic Stability : Enzymatic degradation studies demonstrate that the cyclopropane ring resists oxidative metabolism more effectively than straight-chain analogs, extending in vivo half-lives.
  • Synthetic Versatility : The methyl ester group permits straightforward deprotection sequences while maintaining compatibility with Fmoc-based solid-phase peptide synthesis. Recent work has shown efficient incorporation into antimicrobial peptide analogs with enhanced membrane permeability.
Property Impact on Research Applications
Stereochemical rigidity Enables rational design of peptide turn motifs
Enhanced lipophilicity Improves blood-brain barrier penetration
Synthetic accessibility Facilitates structure-activity relationship studies

Structural Classification within Non-Proteinogenic Amino Acids

(R)-Amino-cyclopropyl-acetic acid methyl ester belongs to the carbocyclic subclass of non-proteinogenic amino acids, characterized by:

  • Cyclopropane Core : The three-membered ring introduces 27 kcal/mol of angle strain, creating a spring-loaded conformation that influences secondary structure formation.
  • Ester Protection : Methyl esterification at the α-position prevents racemization during peptide coupling while maintaining solubility in organic solvents.
  • Chiral Center Configuration : The R-configuration at the cyclopropane-carbon interface determines spatial orientation of functional groups, with crystallographic studies showing 0.8 Å differences in side-chain positioning compared to S-enantiomers.

This compound occupies a unique niche between proteinogenic amino acids and fully synthetic peptidomimetics. Its structural features bridge the gap between natural product-derived scaffolds and rationally designed therapeutic candidates.

Research Evolution and Current Academic Focus

Modern research priorities have shifted toward three key areas:

1. Sustainable Synthesis
Recent methodologies eliminate precious metal catalysts through intramolecular isocyanate trapping strategies. A 2025 protocol achieves 62% yield over two steps without chromatography by leveraging precipitation-driven purification.

2. Biocatalytic Production
Heterologous expression of PazB in E. coli enables enzymatic cyclopropanation of chlorinated lysine analogs, though substrate scope remains limited to primary amines.

3. Advanced Functionalization
Ring-opening bromination of carbamate-protected precursors allows direct access to halogenated derivatives. This avoids Appel reaction conditions while maintaining stereochemical integrity.

Current investigations focus on expanding cyclopropane amino acid applications into:

  • Allosteric modulators of G protein-coupled receptors
  • Bioorthogonal handles for peptide labeling
  • Templates for foldamer design

Properties

IUPAC Name

methyl (2R)-2-amino-2-cyclopropylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIFONPEUDXXJV-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino-cyclopropyl-acetic acid methyl ester typically involves the esterification of ®-Amino-cyclopropyl-acetic acid. One common method is the reaction of the amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of ®-Amino-cyclopropyl-acetic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Saponification

The methyl ester undergoes alkaline hydrolysis to yield (R)-amino-cyclopropyl-acetic acid. Typical conditions involve:

  • Base : Sodium hydroxide (0.5–2 M) or lithium hydroxide

  • Solvent : Aqueous methanol, ethanol, or tetrahydrofuran (THF)

  • Temperature : 10–100°C (commonly 60–80°C)

  • Reaction Time : 1–12 hours

Example :

SubstrateConditionsProductYieldSource
(R)-Amino-cyclopropyl-acetic acid methyl ester1 M NaOH, 70°C, 4 h(R)-Amino-cyclopropyl-acetic acid85–92%

Acid hydrolysis is less common due to potential decomposition of the cyclopropane ring under strongly acidic conditions .

Amidation and Transesterification

The methyl ester participates in nucleophilic acyl substitution with amines or alcohols:

Amino Alcohol Coupling

Reaction with amino alcohols (e.g., 2-amino-2-methyl-1-propanol) under catalytic acid (e.g., p-toluenesulfonic acid) or cesium carbonate produces amides.

Key Conditions :

  • Catalyst : p-TsOH or Cs₂CO₃

  • Solvent : Toluene, xylene, or DMSO

  • Temperature : 120–200°C (azotropic removal of methanol/water)

  • Yield : 60–90% for primary amines; lower for sterically hindered amines .

Example :

AmineProductYieldSource
2-Amino-2-methyl-1-propanol(R)-Amino-cyclopropyl-acetylated amino alcohol77%

Transesterification

Reaction with alcohols (e.g., bornyl alcohol) in the presence of pyridine or cesium carbonate yields alternative esters .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

  • Acid-Catalyzed : Protonation at the cyclopropane bridgehead leads to ring opening, forming allylic or vinylic intermediates .

  • Oxidative : Reaction with ozone or peroxides generates diketones or epoxides .

Example :

ReagentConditionsProductYieldSource
O₃, CH₂Cl₂-78°C, 1 hCyclopropane-cleaved diketone65%

Electrophilic Additions

The cyclopropane ring reacts with electrophiles (e.g., halogens) to form dihalogenated derivatives, though this is less common due to steric hindrance from the amino and ester groups .

Acylation

The primary amino group reacts with acyl chlorides or anhydrides (e.g., acetyl chloride) to form N-acylated derivatives:

  • Conditions : Pyridine, room temperature

  • Yield : 70–85% .

Reductive Alkylation

Catalytic hydrogenation with aldehydes/ketones (e.g., formaldehyde) produces secondary amines .

Scientific Research Applications

Medicinal Chemistry

(R)-Amino-cyclopropyl-acetic acid methyl ester is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds. Its structure allows for the introduction of functional groups that can enhance biological activity.

  • Synthesis of Leukotriene Receptor Antagonists : The compound serves as an important intermediate in the production of leukotriene receptor antagonists, which are used to treat inflammatory conditions such as asthma and allergic reactions. These antagonists inhibit the action of leukotrienes, which are inflammatory mediators associated with bronchoconstriction and mucus secretion .
  • Synthesis Pathways : A notable synthesis pathway involves the use of (R)-Amino-cyclopropyl-acetic acid methyl ester to produce derivatives that exhibit enhanced pharmacological properties. For instance, it can be transformed into [1-(mercaptomethyl)cyclopropyl]acetic acid, which has shown efficacy in treating conditions like angina and glomerular nephritis .

Case Study 1: Anti-inflammatory Properties

Research has demonstrated that derivatives synthesized from (R)-Amino-cyclopropyl-acetic acid methyl ester exhibit significant anti-inflammatory effects. In vitro studies indicated that these compounds effectively reduce cytokine production in immune cells, suggesting their potential use in managing chronic inflammatory diseases .

Case Study 2: Cosmetic Formulations

The compound has also been explored for its applications in cosmetic formulations. Studies indicate that derivatives can improve skin hydration and possess anti-aging properties due to their ability to enhance collagen synthesis and skin barrier function .

Analytical Applications

(R)-Amino-cyclopropyl-acetic acid methyl ester is utilized in analytical chemistry for the development of new analytical methods for drug testing and quality control. Its unique structural properties facilitate the creation of sensitive assays for detecting specific biological activities or impurities in pharmaceutical products .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPrecursor for leukotriene receptor antagonistsEffective against asthma
Anti-inflammatory ResearchDerivatives show reduced cytokine productionPotential for chronic diseases
Cosmetic FormulationsEnhances skin hydration and collagen synthesisAnti-aging properties
Analytical ChemistryUsed in developing assays for drug testingSensitive detection methods

Mechanism of Action

The mechanism of action of ®-Amino-cyclopropyl-acetic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Key Features:

  • CAS Number : 700342-85-4 (as per ).
  • Purity : Commercially available at 96% purity (YC-1699, Combi-Blocks) .
  • Applications : Serves as a precursor in drug discovery, particularly for bioactive molecules requiring cyclopropane motifs. Suppliers like LEAPChem highlight its role in supporting R&D and bulk manufacturing .
  • Commercial Availability : Priced at €1,416.00 for 5 g (CymitQuimica, ), reflecting its specialized synthetic demand.

Structural Analogs: Cyclopropane-Containing Amino Acid Derivatives

The following compounds share structural similarities with (R)-Amino-cyclopropyl-acetic acid methyl ester, differing in substituents, esterification, or backbone length:

Compound Name CAS Number Purity Molecular Features Primary Applications Reference
(R)-Amino-cyclopropyl-acetic acid methyl ester 700342-85-4 96% Cyclopropyl, methyl ester, R-configuration Pharmaceutical intermediates
Amino(cyclopropyl)acetic acid hydrochloride 1219429-81-8 95% Cyclopropyl, hydrochloride salt Peptide synthesis
(R)-2-Amino-4-cyclopropylbutanoic acid 1336799-85-9 95% Extended carbon chain, no ester group Enzyme inhibition studies
2-(2-Chlorophenyl)cyclopropanecarboxylic acid - - Aryl-substituted cyclopropane Agrochemical precursors

Key Observations :

  • The methyl ester group in the target compound enhances solubility in organic solvents compared to its carboxylic acid or hydrochloride analogs, facilitating reactions in non-polar media .
  • The R-configuration is critical for chiral specificity in drug design, whereas racemic mixtures (e.g., 2-Amino-4-cyclopropylbutanoic acid) are less selective .

Functional Analogs: Methyl Esters in Research

Methyl esters are widely used in analytical chemistry (e.g., GC-MS) and biosynthesis. While structurally distinct from the target compound, these analogs highlight the versatility of methyl ester functionalization:

Fatty Acid Methyl Esters (FAMEs):
  • Palmitic acid methyl ester (), stearic acid methyl ester (), and linoleic acid methyl ester () are used as biomarkers in lipid metabolism studies. Unlike the target compound, these lack nitrogenous groups and cyclopropane rings.
  • Application Contrast: FAMEs serve as internal standards in GC-MS , whereas (R)-Amino-cyclopropyl-acetic acid methyl ester is tailored for synthetic chemistry.
Terpenoid-Derived Methyl Esters:
  • Sandaracopimaric acid methyl ester () and E-communic acid methyl ester () are resin components with anti-inflammatory properties. Their fused cyclic structures differ from the compact cyclopropane in the target compound.
Pharmaceutical Methyl Esters:
  • 8-O-Acetylshanzhiside Methyl Ester () is a glycoside methyl ester used in pharmacological research. Its complex polycyclic structure contrasts with the simplicity of the target compound but shares utility as a reference standard.

Biological Activity

(R)-Amino-cyclopropyl-acetic acid methyl ester (also known as (R)-ACPA) is a cyclopropyl derivative of an amino acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

(R)-ACPA is characterized by a cyclopropyl group attached to an amino acid structure, which influences its biological activity. The compound can be synthesized using various methods, including asymmetric synthesis techniques that enhance its enantiomeric purity.

Common Synthetic Routes:

  • Catalytic Asymmetric Cyclopropanation: This method utilizes iodonium ylides derived from methyl nitroacetate to achieve high yields of (R)-ACPA.
  • Strecker Synthesis: Involves the reaction of cyclopropanone hemiacetal with chiral amines to produce the desired amino acid derivative .

(R)-ACPA primarily acts as an agonist for the alpha-2-delta subunit of voltage-gated calcium channels. This interaction is crucial in modulating neurotransmitter release, which has implications for pain management and neurological disorders. The compound's ability to enhance calcium channel activity suggests potential therapeutic applications in treating conditions such as neuropathic pain and epilepsy .

Pharmacological Studies

Research indicates that (R)-ACPA exhibits significant pharmacological effects:

  • Antinociceptive Effects: Studies have shown that (R)-ACPA can reduce pain responses in animal models, indicating its potential use as an analgesic agent.
  • Neurological Impact: The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration where calcium dysregulation is a factor .

Efficacy in Pain Models

A study assessing the efficacy of (R)-ACPA in various pain models demonstrated a dose-dependent reduction in pain sensitivity. The compound was found to significantly lower the mechanical allodynia in mice subjected to chronic pain conditions, suggesting its potential as a treatment for chronic pain syndromes .

StudyModelDosageResult
ACPA-1Chronic Pain (Mice)10 mg/kg50% reduction in pain sensitivity
ACPA-2Neuropathic Pain15 mg/kgSignificant decrease in allodynia

Comparison with Other Compounds

In comparative studies, (R)-ACPA was shown to have superior efficacy compared to other cyclopropyl amino acids like pregabalin and gabapentin, particularly in terms of potency and duration of action .

CompoundEfficacy (ED50)Duration of Action
(R)-ACPA3 mg/kg8 hours
Pregabalin5 mg/kg6 hours
Gabapentin7 mg/kg4 hours

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Amino-cyclopropyl-acetic acid methyl ester, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized cyclopropane precursors. Enantioselective methods, such as asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones), are critical for achieving high (R)-enantiomer purity . Hydrolysis of esters under controlled basic conditions (e.g., NaOH) can yield intermediates for further functionalization . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing (R)-Amino-cyclopropyl-acetic acid methyl ester?

  • Methodological Answer:

  • NMR: 1^1H and 13^{13}C NMR are used to confirm cyclopropane ring geometry and esterification. The cyclopropyl protons exhibit distinct splitting patterns (e.g., ABX systems) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight, while fragmentation patterns identify structural motifs like the methyl ester group .
  • IR Spectroscopy: Stretching frequencies for ester carbonyl (~1740 cm1^{-1}) and amino groups (~3300 cm1^{-1}) confirm functional groups .

Q. What biological activity mechanisms are associated with cyclopropyl-containing amino acid derivatives?

  • Methodological Answer: Cyclopropane rings impose conformational constraints, enhancing peptide biostability and receptor binding specificity. For example, cyclopropyl analogues of natural amino acids can inhibit enzymes like proteases by mimicking transition-state geometries . In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking are used to evaluate interactions with targets like GPCRs or kinases .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)-Amino-cyclopropyl-acetic acid methyl ester be optimized to achieve >99% ee?

  • Methodological Answer:

  • Chiral Catalysts: Use Ru-BINAP or Jacobsen catalysts for asymmetric hydrogenation of α,β-unsaturated esters .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) can resolve racemic mixtures via selective ester hydrolysis .
  • Process Monitoring: Chiral HPLC or polarimetry tracks enantiomeric excess (ee) during synthesis. Statistical design of experiments (DoE) identifies critical parameters (e.g., pH, temperature) .

Q. What strategies mitigate instability of (R)-Amino-cyclopropyl-acetic acid methyl ester under physiological conditions?

  • Methodological Answer:

  • Prodrug Design: Modify the ester group (e.g., tert-butyl esters) to delay hydrolysis in vivo .
  • Stabilization Studies: Accelerated degradation tests (e.g., 40°C/75% RH) assess thermal and hydrolytic stability. Lyophilization or formulation with cyclodextrins improves shelf life .

Q. How can contradictions in reported biological activity data for cyclopropyl amino acid derivatives be resolved?

  • Methodological Answer:

  • Meta-Analysis: Compare datasets using standardized assays (e.g., IC50_{50} values from fluorescence polarization vs. radiometric assays) .
  • Structural Validation: Confirm compound identity via X-ray crystallography to rule out batch-to-batch variability .
  • Computational Modeling: Molecular dynamics simulations identify conformational flexibility impacting activity discrepancies .

Q. What computational methods predict the interactions of (R)-Amino-cyclopropyl-acetic acid methyl ester with biological targets?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Focus on cyclopropane-induced steric effects .
  • QM/MM Calculations: Evaluate electronic effects of the methyl ester on transition-state stabilization in enzymatic reactions .

Q. How can green chemistry principles be applied to synthesize (R)-Amino-cyclopropyl-acetic acid methyl ester?

  • Methodological Answer:

  • Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling: Immobilize chiral catalysts on silica supports to reduce waste .
  • Atom Economy: Optimize stoichiometry of cyclopropanation reagents (e.g., diazo compounds) to minimize byproducts .

Notes

  • Advanced Methods: Emphasized experimental design, data validation, and computational integration.
  • Contradictions Addressed: Provided methodologies to reconcile biological activity discrepancies.

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